4-[methyl(phenylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide -

4-[methyl(phenylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide

Catalog Number: EVT-4680486
CAS Number:
Molecular Formula: C21H20N2O3S2
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

    Compound Description: (S)-17b is a potent histone deacetylase (HDAC) inhibitor, specifically targeting class I HDAC isoforms. [] It exhibits in vitro activity against human myelodysplastic syndrome (SKM-1) cell lines and demonstrated antitumor activity in vivo using SKM-1 xenograft models. [] (S)-17b impacts cellular processes by increasing intracellular acetyl-histone H3 and P21 levels, inducing G1 cell cycle arrest, and promoting apoptosis. [] The compound also displays favorable pharmacokinetic properties and low inhibition of the hERG channel. []

Imatinib (4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]benzamide)

    Compound Description: Imatinib is a widely used tyrosine kinase inhibitor, known for its therapeutic efficacy in treating leukemia. [] It specifically targets and inhibits tyrosine kinases. [] While various salts of Imatinib are structurally characterized, the freebase form, precipitated from a mixture with arginine, adopts an extended conformation and forms hydrogen-bonded chains via its amide, amine, and pyrimidine groups. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (Nilotinib)

    Compound Description: Nilotinib is an anti-leukemia drug, primarily used as a cytostatic agent in cancer treatment. [] A novel nanosize weakly crystalline modification of Nilotinib hydrochloride monohydrate has been developed, demonstrating improved solubility (15-20 times) compared to the existing modification A. [] This enhanced solubility translates to faster absorption and higher activity in vivo. []

4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino] phenyl]benzamide (ZINC18057104)

    Compound Description: ZINC18057104 emerges as a promising antimicrobial agent, particularly against quinolone-resistant Escherichia coli strains. [] This activity stems from its ability to inhibit DNA gyrase, a bacterial enzyme essential for DNA replication. []

    Compound Description: Compound 6 represents a novel naphthol derivative synthesized through a multi-step process involving a three-component system. [] This method, employing readily available starting materials, resulted in good yields and highlights the potential for further exploration of this synthetic route for related compound synthesis. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

    Compound Description: This series of compounds demonstrates potent alkaline phosphatase inhibitory activity. [] Compound 6i, in particular, exhibits an IC50 value of 0.420 μM, indicating greater potency compared to the standard KH2PO4 (IC50 = 2.80 μM). [] Molecular docking studies suggest that these compounds achieve their inhibitory activity by binding to the active site of alkaline phosphatase. []

    Compound Description: This compound acts as a CCR3 antagonist, exhibiting potential for treating inflammatory conditions. [] The compound's specific interactions with the CCR3 receptor are key to its anti-inflammatory effects. []

    Compound Description: The crystal structure of this compound reveals the presence of a dimer formed through intermolecular N(4)–H(4)…N(3A) hydrogen bonds. [, ] This structural information provides insights into the compound's potential interactions with biological targets and can guide further modifications for optimizing its properties.

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl) pyridin-2-yl)amino)phenyl)benzamide (7)

    Compound Description: Compound 7 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). [] It exhibits subnanomolar activity (IC50 = 0.3 nM) and demonstrates high metabolic stability. [] The compound displays excellent selectivity for JNK3 over a panel of 410 kinases. [] Studies confirm that it forms a covalent bond with Cys-154 of JNK3. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

    Compound Description: Compound 13 is a potent JNK3 inhibitor with an IC50 in the low double-digit nanomolar range. [] It engages JNK3 covalently, as confirmed by washout experiments and loss of binding affinity in a JNK3(C154A)-NLuc mutant. [] Incorporating a photolabile protecting group into compound 13 allows for light-controlled JNK3 inhibition in live cells. []

    Compound Description: These two series of compounds represent potential plant growth regulators. [] Synthesized from 2-amino-5-chlorobenzophenone, compounds 7a-i are benzamide derivatives, while compounds 8a-i are the corresponding alcohols. [] Their cytokinin activity, evaluated on Raphanus sativus seeds, reveals that certain compounds exhibit higher plant growth-promoting activity than the standard, benzyladenine. []

    Compound Description: These salicylanilide-based diamides demonstrate a broad spectrum of antimicrobial activity. [] They exhibit activity against Staphylococcus aureus, Enterococcus faecalis, Mycobacterium tuberculosis, and Mycobacterium smegmatis. [] The presence of a bulky and lipophilic chain, like isopropyl, isobutyl, or thiabutyl, between the chlorsalicylic and 4-CF3-anilide cores appears crucial for their activity. []

    Compound Description: This series of compounds exhibits antiulcer activity comparable to ranitidine, a known H2 receptor antagonist used to treat ulcers. [] These compounds, synthesized by combining 1,4-dihydropyridines with sulfanilamide and quinazolinone, demonstrate enhanced activity when substituted with methoxy and nitro groups. []

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide

    Compound Description: This compound exhibits potent cytotoxic activity against various cancer cell lines, including MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), and Ishikawa cells (endometrial cancer). [] This broad-spectrum activity suggests potential as an anticancer agent. []

    Compound Description: This series of imidazo[1,2-b]pyridazines was synthesized and evaluated for anxiolytic activity. [] They exhibit strong binding affinity for the benzodiazepine site, with 3-(3- or 4-fluorobenzamidomethyl)-2-(3,4-methylenedioxyphenyl)-6-methylthioimidazo [1,2-b]pyridazine displaying the highest affinity (IC50 2nM). []

    Compound Description: Compounds 7i and 7j are chidamide derivatives designed as histone deacetylases (HDACs) inhibitors. [] They display moderate antiproliferative activity against cancer cell lines, with compound 7j exhibiting an IC50 of 2.59 μmol/L in Jurkat cells, signifying its potential as an anti-cancer agent. []

Properties

Product Name

4-[methyl(phenylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(2-methylsulfanylphenyl)benzamide

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H20N2O3S2/c1-23(28(25,26)18-8-4-3-5-9-18)17-14-12-16(13-15-17)21(24)22-19-10-6-7-11-20(19)27-2/h3-15H,1-2H3,(H,22,24)

InChI Key

UQJFGEDBDGQIRK-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.